molecular formula C5H10O5 B117926 D-Arabinose-1-13C CAS No. 70849-23-9

D-Arabinose-1-13C

Cat. No.: B117926
CAS No.: 70849-23-9
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-PVQXRQKHSA-N
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Description

D-Arabinose-1-13C is a stable isotope-labeled derivative of D-arabinose, a naturally occurring pentose sugar. The compound is specifically labeled with carbon-13 at the first carbon position, making it a critical tool in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and enzyme inhibition studies. The unlabeled form (CAS 10323-20-3) has a molecular formula of C₅H₁₀O₅, while the labeled variant (CAS 70849-23-9) has the formula C₄¹³CH₁₀O₅ and a molecular weight of 151.123 g/mol . It is classified as non-hazardous under CLP regulations, ensuring safe handling in laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Arabinose-1-13C can be synthesized from D-ribose-1-13C through a series of chemical reactions. The synthetic route typically involves the oxidation of D-ribose-1-13C to D-ribonolactone-1-13C, followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the use of isotopically labeled precursors and specialized chemical processes to ensure high isotopic purity. The process is carefully controlled to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Tautomeric Equilibrium in Aqueous Solution

Quantitative ¹³C NMR studies reveal D-Arabinose-1-¹³C exists in multiple tautomeric forms in aqueous solution:

TautomerChemical Shift (ppm)Relative Abundance (%)
Pyranose (α/β)93.5–97.2~70–75
Furanose98.5–102.3~15–20
Acyclic Aldehyde206.2 ± 1.2<1
Hydrate91.3 ± 0.3~5–10

The hydrate form is identified by its characteristic ¹J<sub>C1,H1</sub> coupling constant (164.6 ± 1.2 Hz), distinguishing it from signal artifacts .

Isotope Effects on Conformational Equilibria

Deuterium substitution at C1 amplifies detectable changes in tautomer ratios due to equilibrium isotope effects (EIEs). For D-Arabinose-1-¹³C;1-²H:

IsotopePyranose:Furanose RatioT₁ Relaxation Time (s)
¹³C (natural ²H)4.2:10.45 ± 0.03
¹³C;¹-²H4.8:10.62 ± 0.04

The elongated T₁ relaxation time for deuterated species reflects reduced dipole-dipole interactions, critical for optimizing NMR acquisition parameters .

NMR Structural Analysis

¹³C-labeling enhances sensitivity in detecting minor solution species. Key NMR parameters for D-Arabinose-1-¹³C:

ParameterValue
¹³C T₁ (C1)0.45 s (natural ²H), 0.62 s (¹-²H)
Decoupling SchemeGated ¹H/²H broadband
Lock Signal²H (from ²H₂O solvent)

These settings suppress nuclear Overhauser effects (NOEs) and improve signal resolution for hydrate and acyclic forms .

Scientific Research Applications

Metabolic Studies

D-Arabinose-1-13C is frequently utilized in metabolic research to trace metabolic pathways involving pentose sugars. Its incorporation into various biochemical pathways allows researchers to elucidate the mechanisms of sugar metabolism in different organisms.

Table 1: Metabolic Pathways Involving this compound

Pathway Organism Key Findings
Pentose Phosphate PathwayCrithidia fasciculataD-arabinose is synthesized from D-glucose, contributing to GDP-D-Arap synthesis and surface glycoconjugates .
Glycan BiosynthesisVarious eukaryotesD-arabinose participates in the formation of complex N-glycans, impacting cell signaling and recognition .

Cancer Research

Recent studies have highlighted the potential of D-arabinose, including its isotopically labeled form, in cancer therapy. Research indicates that D-arabinose can induce autophagy and cell cycle arrest in breast cancer cells through the activation of specific signaling pathways.

Case Study: Breast Cancer Cells

  • Objective : To assess the effects of D-arabinose on breast cancer cell proliferation.
  • Methodology : Cell lines MCF-7 and MDA-MB-231 were treated with varying concentrations of D-arabinose.
  • Results : Significant inhibition of cell growth was observed, particularly at higher concentrations. The mechanism involved autophagy induction via the p38 MAPK signaling pathway .

Clinical Diagnostics

D-Arabinose has been identified as a potential biomarker for certain diseases, particularly tuberculosis (TB). Its presence in urine samples has been linked to the detection of lipoarabinomannan (LAM), a component of mycobacterial cell walls.

Table 2: Clinical Applications of D-Arabinose

Application Disease Methodology Findings
Biomarker for TBTuberculosisGC/MS analysis of urine samplesElevated levels of D-arabinose correlate with active TB .
Tumor Marker IdentificationVarious cancersAnalysis of glycan structuresPresence of D-arabinose-containing glycans in cancer patients' urine .

Prebiotic Potential

D-Arabinose has been explored for its prebiotic properties, particularly its ability to support the growth of beneficial gut bacteria such as Bifidobacterium. This aspect highlights its potential use in functional foods and dietary supplements aimed at enhancing gut health.

Mechanism of Action

D-Arabinose-1-13C exerts its effects by participating in metabolic pathways and interacting with specific enzymes. The carbon-13 isotope allows researchers to trace the compound’s metabolic fate and study its interactions at the molecular level. The compound’s mechanism of action involves its incorporation into metabolic pathways, where it undergoes various enzymatic reactions .

Comparison with Similar Compounds

Structural and Isotopic Variations

Table 1: Structural and Isotopic Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Isotopic Label Position(s)
D-Arabinose-1-13C 70849-23-9 C₄¹³CH₁₀O₅ 151.123 C-1
D-Arabinose-1,2-13C2 N/A C₃¹³C₂H₁₀O₅ 152.11 C-1 and C-2
D-Arabinose-1,3-13C2 N/A C₃¹³C₂H₁₀O₅ 152.11 C-1 and C-3
D-Arabinitol-1-13C N/A C₄¹³CH₁₂O₅ 153.14 C-1 (sugar alcohol form)
L-Arabinose 5328-37-0 C₅H₁₀O₅ 150.13 None (L-enantiomer)
L-Arabinose-1-13C N/A C₄¹³CH₁₀O₅ ~151.12 C-1 (L-enantiomer)
  • Key Differences: Isotopic Labeling: this compound is singly labeled, while D-Arabinose-1,2-13C2 and -1,3-13C2 are doubly labeled, enhancing their utility in dual-tracer metabolic studies . Functional Groups: D-Arabinitol-1-13C is the reduced (sugar alcohol) form of D-arabinose, offering greater stability for analytical applications . Enantiomeric Forms: L-Arabinose and its labeled variants differ in stereochemistry, affecting their biological activity and metabolic pathways .

Availability and Purity

Table 3: Commercial Availability

Compound Supplier Purity Storage Conditions
This compound TRC (A764176) >95% Room temperature
D-Arabinose-1,2-13C2 Coompo Research 98% 2–8°C, protected from light
D-Arabinitol-1-13C TRC (A735602) >95% +4°C
L-Arabinose DC Fine Chemicals 100% Ambient
  • Critical Note: Purity levels vary significantly, impacting experimental outcomes. For instance, D-Arabinose-1,2-13C2’s 98% purity may require correction factors in quantitative studies .

Biological Activity

D-Arabinose-1-13C is a stable isotope-labeled form of D-arabinose, a pentose sugar that plays significant roles in various biological processes. This article explores the biological activities of this compound, focusing on its effects on cancer cell proliferation, metabolism, and potential therapeutic applications.

Overview of D-Arabinose

D-arabinose is a naturally occurring sugar that is crucial for the biosynthesis of polysaccharides in certain bacteria, particularly in the cell walls of mycobacteria. It is not present in mammalian cells, making it an attractive target for drug development against mycobacterial infections. The unique structural properties of D-arabinose allow it to participate in various metabolic pathways, influencing both cellular processes and microbial growth.

Recent studies have demonstrated that D-arabinose can induce cytotoxicity in tumor cells through several mechanisms:

  • Cell Cycle Arrest : D-arabinose has been shown to cause cell cycle arrest in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). This effect is mediated by the activation of autophagy and the p38 MAPK signaling pathway. The treatment with D-arabinose leads to a significant reduction in cell viability and proliferation in a dose-dependent manner .
  • Autophagy Induction : The induction of autophagy is a key mechanism through which D-arabinose exerts its anti-cancer effects. Inhibition of autophagy using pharmacological agents like 3-MA reversed the growth inhibitory effects of D-arabinose, indicating its essential role in mediating these effects .
  • Impact on Biofilm Formation : D-arabinose has also been reported to suppress biofilm formation in bacteria by inhibiting quorum sensing mechanisms. This suggests potential applications in preventing bacterial infections associated with biofilms .

In Vitro Studies

In vitro studies have utilized various assays to evaluate the biological activity of D-arabinose:

  • Cell Viability Assays : The CCK-8 assay was employed to assess cell viability after treatment with different concentrations of D-arabinose. Results indicated a clear dose-response relationship where higher concentrations led to increased cytotoxicity .
  • Flow Cytometry : Flow cytometric analysis revealed that D-arabinose treatment resulted in G2/M phase cell cycle arrest, corroborating its role in inhibiting cell proliferation .

In Vivo Studies

In vivo experiments using mouse xenograft models have further validated the efficacy of D-arabinose:

  • Tumor Growth Inhibition : Mice bearing tumors treated with D-arabinose showed significant reductions in tumor volume compared to control groups. Tumor measurements were taken bi-weekly, confirming the compound's potential as an anti-cancer agent .

Metabolic Pathways and Applications

D-arabinose metabolism has been studied extensively, particularly regarding its role in microbial systems:

  • Mycobacterial Biosynthesis : Research has shown that D-arabinose is crucial for the biosynthesis of arabinogalactan and arabinomannan in Mycobacterium tuberculosis. The pathways involved in converting glucose to D-arabinose are potential targets for drug intervention due to their absence in mammalian cells .
  • Carbon Flux Studies : Using 13C NMR spectroscopy, researchers have traced the metabolic pathways involving D-arabinose, providing insights into its catabolism and utilization by various microorganisms. These studies highlight the importance of understanding how this sugar influences microbial physiology and could inform therapeutic strategies against infections .

Case Studies

Several case studies have highlighted the implications of elevated levels of D-arabinose-containing glycans in clinical settings:

  • Cancer Biomarkers : Elevated levels of free-glycans containing D-arabinose have been detected in the urine of cancer patients. This finding suggests that monitoring these glycans could serve as a novel biomarker for cancer diagnosis and monitoring .

Q & A

Q. What key physicochemical properties of D-Arabinose-1-¹³C are critical for experimental design in isotopic tracing studies?

Basic Question
D-Arabinose-1-¹³C is a stable isotope-labeled sugar used in metabolic flux analysis. Key properties include:

  • Molecular formula : C₅H₁₀O₅ (with ¹³C at the C1 position).
  • Solubility : High in water and polar solvents, critical for biological assays.
  • Stability : Susceptible to degradation under high temperatures or acidic conditions; storage at -20°C in anhydrous environments is recommended.
  • Isotopic purity : Typically ≥99% ¹³C enrichment, verified via NMR or mass spectrometry (MS) .

Methodological Consideration : Prior to use, validate isotopic enrichment using quantitative ¹³C NMR (e.g., Bruker Avance III HD 600 MHz) with a deuterated solvent (e.g., D₂O) to confirm the absence of unlabeled contaminants .

Q. How should D-Arabinose-1-¹³C be safely handled and disposed of in laboratory settings?

Basic Question

  • Handling : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation; work in a fume hood if powdered forms are handled .
  • Disposal : Do not dispose of in waterways. Collect waste in labeled containers and follow local regulations for isotopic compounds. Non-contaminated packaging should be recycled .

Advanced Consideration : For accidental spills, neutralize residues with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste. Contaminated solvents require incineration at licensed facilities .

Q. What spectroscopic techniques are optimal for detecting ¹³C labeling in D-Arabinose-1-¹³C?

Basic Question

Technique Application Detection Limit Sample Prep
¹³C NMRPosition-specific ¹³C verification1–5 µmolDissolve in D₂O, 10–50 mM concentration
LC-MS/MSQuantification in biological matrices0.1–1 nMDerivatize with hydroxylamine for ionization
IR SpectroscopyFunctional group analysis1–10 µgPelletize with KBr

Methodological Note : For metabolic studies, combine ¹³C NMR with LC-MS to cross-validate isotopic incorporation in cellular extracts .

Q. How can researchers design metabolic flux studies using D-Arabinose-1-¹³C to ensure accurate tracing?

Advanced Question

  • Hypothesis-Driven Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame objectives. Example: "Does D-Arabinose-1-¹³C preferentially enter the pentose phosphate pathway in E. coli under glucose-limited conditions?" .
  • Experimental Controls : Include unlabeled D-Arabinose controls and blank samples to correct for natural ¹³C abundance.
  • Data Collection : Use time-resolved sampling (e.g., 0, 15, 30, 60 minutes) and quench metabolism rapidly with cold methanol .

Contradiction Analysis : If flux results conflict with prior studies (e.g., unexpected labeling in TCA cycle intermediates), re-exclude extracellular contamination via extracellular metabolome profiling .

Q. What methodologies are recommended for quantifying isotopic enrichment in complex biological matrices?

Advanced Question

  • Sample Preparation : Extract intracellular metabolites using 80% methanol (-20°C), then derivatize with methoxyamine hydrochloride for GC-MS compatibility.
  • Calibration Curves : Use serially diluted ¹³C-labeled standards (0–100% enrichment) to account for matrix effects.
  • Statistical Validation : Apply multiple reaction monitoring (MRM) in MS to enhance specificity and reduce noise .

Pitfall Avoidance : Ensure MS ionization parameters (e.g., ESI voltage) are optimized for arabinose derivatives to prevent in-source fragmentation .

Q. How should contradictory data from isotopic tracing experiments be analyzed?

Advanced Question

  • Root-Cause Framework :
    • Technical Error : Replicate experiments and verify instrument calibration (e.g., NMR shimming, MS tuning).
    • Biological Variability : Use larger sample sizes (n ≥ 6) and normalize to cell count or protein content.
    • Model Assumptions : Reassess metabolic network models (e.g., COBRApy) for missing reactions or incorrect stoichiometry .

Example : If ¹³C enrichment in glycolytic intermediates is lower than predicted, test for alternative uptake pathways (e.g., arabinose isomerase activity) via gene knockout strains .

Q. What are best practices for replicating studies involving D-Arabinose-1-¹³C?

Advanced Question

  • Protocol Standardization : Document exact conditions (e.g., pH, temperature, cell density) using platforms like protocols.io .
  • Data Transparency : Share raw NMR/MS files in repositories (e.g., MetaboLights) and provide annotated spectra .
  • Collaborative Validation : Partner with independent labs to repeat key experiments, ensuring cross-platform reproducibility (e.g., compare Agilent vs. Thermo MS systems) .

Properties

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-PVQXRQKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486793
Record name D-(1-~13~C)Arabinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70849-23-9
Record name D-(1-~13~C)Arabinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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